molecular formula C13H13Cl2N3O2 B2511066 1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396855-15-4

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2511066
CAS No.: 1396855-15-4
M. Wt: 314.17
InChI Key: HRSARFIBMRFJSJ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a useful research compound. Its molecular formula is C13H13Cl2N3O2 and its molecular weight is 314.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is involved in the synthesis of novel chemical compounds with potential biological activities. For example, research has demonstrated the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives, where similar structures have shown promising antitumor activities. These derivatives were synthesized through reactions involving substituted phenyl thiazoles and dichloro isocyanatobenzene, with their structures confirmed by various analytical techniques (Ling et al., 2008).

Biological Activity

Compounds with structures similar to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have been evaluated for their biological activities. For instance, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas showed significant activity as plant growth regulators, highlighting the diverse potential applications of such compounds in agricultural science (Song Xin-jian et al., 2006).

Insecticidal Activity

Research into the insecticidal properties of related urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, reveals an unprecedented mode of action. These compounds interfere with cuticle deposition in insects, showcasing a novel approach to insecticide development that could be safer for mammals and non-target species (Mulder & Gijswijt, 1973).

Antimicrobial and Antifungal Properties

Further studies on derivatives similar to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have demonstrated antimicrobial and antifungal properties. Compounds such as 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its derivatives showed potent antibacterial and antifungal activities against various pathogens, indicating potential for the development of new antimicrobial agents (Sujatha et al., 2019).

Corrosion Inhibition

In the field of materials science, derivatives of 1,3,5-triazinyl urea, which share a functional resemblance to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies suggest that such compounds can effectively protect metal surfaces from corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).

Antioxidant Properties

The antioxidant potential of new thiazole analogues possessing urea functionality has also been explored. These compounds, which are structurally related to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, have shown potent antioxidant activity, suggesting their potential use in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Reddy et al., 2015).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-8-6-10(20-18-8)4-5-16-13(19)17-9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSARFIBMRFJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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